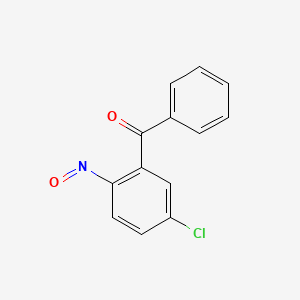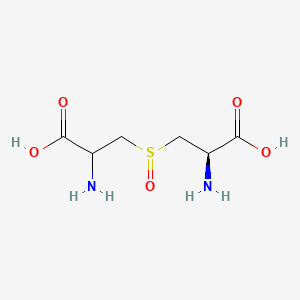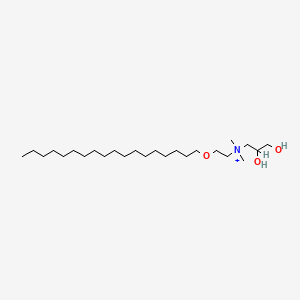
N,N-Dimethyl-N-(2-octadecyloxyethyl)-N-(2,3-dihydroxypropyl)ammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-81 is a cyclopentadienyl complex, a coordination compound consisting of a metal and cyclopentadienyl groups. Cyclopentadienyl ligands typically bind to metals in a pentahapto (η5) bonding mode . These complexes are widely studied in organometallic chemistry due to their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-81 involves the reaction of cyclopentadiene with a metal halide under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium or potassium . The reaction proceeds as follows:
- Dissolve the metal halide in THF.
- Add cyclopentadiene to the solution.
- Introduce the reducing agent to facilitate the formation of the cyclopentadienyl-metal complex.
Industrial Production Methods
Industrial production of CP-81 involves scaling up the laboratory synthesis process. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
CP-81 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require catalysts or specific temperature conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentadienyl complexes, which can be further utilized in different chemical processes .
Scientific Research Applications
CP-81 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Investigated for its therapeutic potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of CP-81 involves its interaction with specific molecular targets. The cyclopentadienyl ligand stabilizes the metal center, allowing it to participate in various catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The pathways involved include electron transfer processes and coordination with substrates .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another cyclopentadienyl complex with iron as the central metal.
Cobaltocene: Similar to ferrocene but with cobalt as the central metal.
Nickelocene: Contains nickel as the central metal and exhibits similar bonding and reactivity patterns.
Uniqueness
CP-81 is unique due to its specific metal center and the electronic properties imparted by the cyclopentadienyl ligand. This uniqueness allows it to participate in distinct catalytic processes and exhibit different reactivity compared to other cyclopentadienyl complexes .
Properties
CAS No. |
131933-56-7 |
|---|---|
Molecular Formula |
C25H54NO3+ |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
2,3-dihydroxypropyl-dimethyl-(2-octadecoxyethyl)azanium |
InChI |
InChI=1S/C25H54NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29-22-20-26(2,3)23-25(28)24-27/h25,27-28H,4-24H2,1-3H3/q+1 |
InChI Key |
NKTMULHSCQCMGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC[N+](C)(C)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


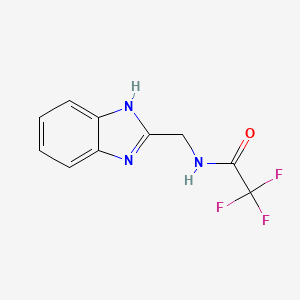

![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)

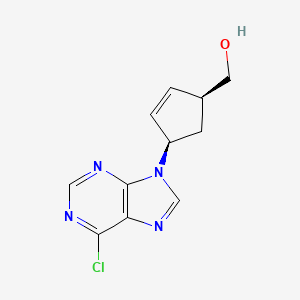

![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
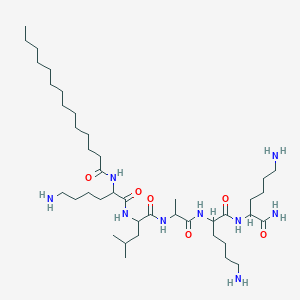
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)

